N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the methoxy and pyrrolidinone substituents through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and thiophene derivatives, such as:
- N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
- N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonyl chloride
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-13-10-11(16-23(19,20)15-5-3-9-22-15)6-7-12(13)17-8-2-4-14(17)18/h3,5-7,9-10,16H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQPJPCBGLIAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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